molecular formula C14H11ClO B188998 4-Chloro-4'-methylbenzophenone CAS No. 5395-79-9

4-Chloro-4'-methylbenzophenone

Cat. No.: B188998
CAS No.: 5395-79-9
M. Wt: 230.69 g/mol
InChI Key: MRIBPIAKCVDXLY-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

4-Chloro-4’-methylbenzophenone plays a crucial role in biochemical reactions, particularly in photochemical processes. It is known to form radicals in the presence of ultraviolet radiation, which can lead to the formation of benzopinacols . This compound interacts with various enzymes and proteins, including those involved in oxidative stress responses and detoxification pathways. The nature of these interactions often involves the formation of reactive intermediates that can modify the activity of these biomolecules.

Cellular Effects

4-Chloro-4’-methylbenzophenone has been shown to affect various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound can lead to changes in the expression of genes involved in stress responses and metabolic pathways . Additionally, it can impact cellular metabolism by affecting the activity of key metabolic enzymes, leading to alterations in energy production and utilization.

Molecular Mechanism

The molecular mechanism of action of 4-Chloro-4’-methylbenzophenone involves its ability to form reactive intermediates upon exposure to ultraviolet radiation. These intermediates can bind to biomolecules, leading to enzyme inhibition or activation and changes in gene expression . The compound’s interaction with enzymes and proteins often results in the formation of covalent adducts, which can modify the activity and function of these biomolecules.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Chloro-4’-methylbenzophenone can change over time. The compound’s stability and degradation are influenced by factors such as light exposure and temperature. Long-term studies have shown that prolonged exposure to this compound can lead to significant changes in cellular function, including alterations in gene expression and metabolic activity . These temporal effects are important considerations for researchers using this compound in experimental settings.

Dosage Effects in Animal Models

The effects of 4-Chloro-4’-methylbenzophenone vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to toxic or adverse effects . Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen. Toxicity studies have shown that high doses of 4-Chloro-4’-methylbenzophenone can cause oxidative stress and damage to cellular components.

Metabolic Pathways

4-Chloro-4’-methylbenzophenone is involved in several metabolic pathways, including those related to oxidative stress and detoxification. It interacts with enzymes such as cytochrome P450s, which play a role in its metabolism and detoxification . The compound’s metabolism can lead to the formation of reactive intermediates that can further interact with cellular biomolecules, affecting metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, 4-Chloro-4’-methylbenzophenone is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments . The distribution of 4-Chloro-4’-methylbenzophenone within tissues is also affected by factors such as blood flow and tissue permeability.

Subcellular Localization

The subcellular localization of 4-Chloro-4’-methylbenzophenone is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it exerts its biochemical effects . For example, it may localize to the mitochondria, where it can impact mitochondrial function and energy production.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-4’-methylbenzophenone can be synthesized through the Friedel-Crafts acylation reaction. One common method involves the reaction of 4-chlorobenzoyl chloride with toluene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically carried out in a solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods: In industrial settings, the synthesis of 4-Chloro-4’-methylbenzophenone often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to enhance the overall efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-4’-methylbenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

  • 4-Chloro-4’-methoxybenzophenone
  • 4-Chloro-3’-methylbenzophenone
  • 4-Chloro-2-methylbenzophenone

Comparison: 4-Chloro-4’-methylbenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to its analogs, it exhibits different reactivity and stability profiles, making it suitable for specific applications in organic synthesis and material science .

Properties

IUPAC Name

(4-chlorophenyl)-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11ClO/c1-10-2-4-11(5-3-10)14(16)12-6-8-13(15)9-7-12/h2-9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRIBPIAKCVDXLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60202240
Record name Benzophenone, 4-chloro-4'-methyl-
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Molecular Weight

230.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5395-79-9
Record name 4-Chloro-4′-methylbenzophenone
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Record name 4-Chloro-4'-methylbenzophenone
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Record name 5395-79-9
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Record name Benzophenone, 4-chloro-4'-methyl-
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Record name 4-Chloro-4'-methylbenzophenone
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Synthesis routes and methods I

Procedure details

An 80° C. stirred solution of p-toluoyl chloride (10.0 g, 64.7 mmol) in chlorobenzene (15 ml) was treated in portions with aluminum chloride (8.63 g, 64.7 mmol) over 20 minutes. The mixture was stirred 15 hours at 80° C., cooled, and quenched by addition of ice-water and concentrated hydrochloric acid (10 ml). The mixture was extracted twice with diethyl ether and once with a small volume of dichloromethane. The combined extracts were washed with water, 10% (w/v) aqueous sodium hydroxide, and water, dried over anhydrous magnesium sulfate, and evaporated to dryness under vacuum. The residue was dissolved in boiling n-hexane, treated with activated charcoal, and filtered hot. The filtrate was cooled and the product was collected by filtration and dried to provide 7.57 g (51%) of 4-(4-chlorobenzoyl) toluene, m.p. 122°-123° C.
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

175 g of 4-chlorobenzoyl chloride are added dropwise at about 70° C. to a mixture of 553 g of toluene and 140 g of AlCl3. After completion of the evolution of HCl, the reaction mixture is added to 1 1 of water, and the solid obtained is separated off and recrystallized from 20 ethanol/toluene (50:1 parts by wt). 112.7 g of 4'-chloro-4-methylbenzophenone (melting point 129° C. to 130° C.; content of 4,4,-isomer>99.5% by GCSA) are obtained. 4-(4-Chlorobenzoyl)benzoic acid (melting point 256° C. to 258° C.) is accessible from this in 95% yield by oxidation. This acid is converted into the acid chloride by phosgenation. 97.7 g of 4-(4-chlorobenzoyl)benzoyl chloride, dissolved in 250.0 g of fluorobenzene, are added dropwise at 60° C. to 85° C. to a mixture of 254.5 g of fluorobenzene and 49.0 g of AlCl3. After the evolution of gas is complete, the reaction mixture is added to 0.5 1 of water and, after distillative removal of excess fluorobenzene, the precipitate is separated off, washed until neutral and recrystallized from chlorobenzene. Yield of 1-(4chlorobenzoyl-4-(4-fluorobenzoyl)benzene: 54.0 g (melting point 211° C. to 212° C.).
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175 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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